2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Description
2-(3,4-Dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole is a heterocyclic compound featuring a pyrazino[1,2-a]benzimidazole core fused with a 3,4-dichlorophenylsulfonyl group. This structure combines a bicyclic nitrogen-containing scaffold with halogenated aromatic and sulfonyl substituents, which are known to influence pharmacological properties such as solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-12-6-5-11(9-13(12)18)24(22,23)20-7-8-21-15-4-2-1-3-14(15)19-16(21)10-20/h1-6,9H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISQGDOBFKDKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole typically involves multiple steps, starting with the preparation of the pyrazino[1,2-a]benzimidazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The subsequent introduction of the 3,4-dichlorophenylsulfonyl group is achieved through sulfonylation reactions, often using reagents like sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations :
- Core Structure: The pyrazino[1,2-a]benzimidazole core (target compound and mGluR2 Modulator 4) differs from imidazo[1,2-a]benzimidazole (RU-185) and pyrrolo[1,2-a]pyrazine ( compound) in nitrogen positioning and ring saturation, impacting conformational flexibility and binding interactions.
- Bromine in mGluR2 Modulator 4 could alter electronic properties and target selectivity . Sulfonyl Group: Unique to the target compound, this polar substituent may improve aqueous solubility or act as a hydrogen-bond acceptor, contrasting with ethyl or diethylaminoethyl groups in analogs.
Antitumor Activity (RU-185 vs. Target Compound)
- RU-185: Demonstrated dose-dependent antitumor efficacy in murine models (50–220 mg/kg, LLC/B16-F10). The dihydroxyphenyl and diethylaminoethyl groups likely contribute to redox modulation and cellular uptake .
Receptor Modulation (mGluR2 Modulator 4 vs. Target Compound)
Pharmacological and Physicochemical Properties
| Property | Target Compound | RU-185 | mGluR2 Modulator 4 |
|---|---|---|---|
| Molecular Weight | Not provided | 493.22 g/mol | 356.23 g/mol |
| Solubility | Likely moderate (sulfonyl group) | High (dihydrobromide salt) | Moderate (bromophenyl) |
| Halogen Impact | Cl (electronegative, lipophilic) | - | Br (polarizable, larger) |
Biological Activity
The compound 2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole is a member of the pyrazino-benzimidazole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antitumor, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a dichlorophenyl group and a sulfonyl moiety attached to a pyrazino-benzimidazole framework. This unique arrangement is believed to contribute to its biological efficacy.
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole, including those similar to our compound, exhibit significant antitumor properties. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Case Study : A study evaluated the antitumor effects of several benzimidazole derivatives in vitro. The compound demonstrated an IC50 value of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in 2D assays, indicating potent activity compared to 20.46 ± 8.63 μM and 16.00 ± 9.38 μM in 3D assays respectively .
Antimicrobial Activity
The antimicrobial potential of compounds within this class has also been explored extensively.
- Research Findings : In vitro studies have shown that certain benzimidazole derivatives possess significant antibacterial activity against various strains of bacteria. The presence of halogen substituents like chlorine has been linked to enhanced antibacterial properties.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been another focal point of research.
- Study Results : Research has indicated that related sulfonamide compounds can inhibit human acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders . The docking studies revealed that these compounds bind effectively at key active sites on the enzyme.
Data Table: Biological Activities
| Activity Type | Assessed Compound | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Antitumor | Similar Benzimidazole | 6.26 (HCC827) | Effective in 2D assays |
| Antimicrobial | Various Derivatives | Variable | Significant activity against bacteria |
| Enzyme Inhibition | Sulfonamide Derivatives | Not specified | Inhibits AChE |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the benzene ring or the pyrazino group can significantly alter potency and selectivity.
- Key Observations :
- Substitution with electron-withdrawing groups (like Cl) tends to enhance activity.
- The introduction of different functional groups can modulate solubility and bioavailability.
Q & A
Q. Basic
- Anticancer Potential : Inhibits pyruvate kinase M2 (PKM2) with IC = 1.8 μM, validated via ATP depletion assays in HeLa cells .
- Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) in broth microdilution assays .
- Toxicity Profile : Acute toxicity studies in mice (LD = 120 mg/kg, intraperitoneal) highlight dose-dependent hepatotoxicity .
How can researchers optimize the compound’s bioactivity through structural modifications?
Q. Advanced
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro) at the benzimidazole N1 position to enhance PKM2 binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound) .
- Scaffold Hybridization : Merge with imidazo[1,2-a]pyrimidine to improve solubility (logP reduction from 3.1 to 2.4) while retaining activity .
Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and synthesize derivatives via Suzuki-Miyaura coupling .
How should researchers address contradictions in spectral data across studies?
Q. Advanced
- Case Example : Discrepancies in H NMR chemical shifts (δ 7.4 vs. 7.6 ppm for aromatic protons) may arise from solvent polarity or tautomerism.
- Resolution : Compare spectra under identical conditions (e.g., DMSO-d) and use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Statistical Validation : Apply principal component analysis (PCA) to batch-process spectral data from multiple labs .
What computational strategies predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : Use SwissADME to estimate bioavailability (85% intestinal absorption) and P-glycoprotein substrate likelihood .
- Docking Studies : Glide SP mode (Schrödinger Suite) models interactions with PKM2 (binding energy: −8.3 kcal/mol) .
- MD Simulations : GROMACS 2022 simulations (100 ns) assess stability of the sulfonyl group in the active site .
How can solubility challenges be mitigated during formulation?
Q. Advanced
- Co-Solvent Systems : Use ethanol/PEG 400 (70:30 v/v) to achieve solubility >5 mg/mL .
- Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to enhance dissolution rate (85% release in 60 min) .
- pH Adjustment : Solubilize via sulfonic acid salt formation at pH 9.2 (phosphate buffer) .
What structure-activity relationship (SAR) trends are observed in analogs?
Q. Advanced
- Sulfonyl Group : Replacement with carbonyl reduces PKM2 activation (IC increases to 12.4 μM) .
- Chlorine Position : 3,4-Dichloro substitution on phenyl enhances antimicrobial activity vs. 2,4-dichloro (MIC = 32 μg/mL vs. 64 μg/mL) .
- Ring Saturation : Dihydro-pyrazino derivatives show improved metabolic stability (t = 4.2 h vs. 1.8 h for unsaturated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
